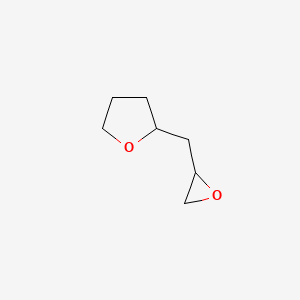

2-(Oxiran-2-ylmethyl)oxolane

Description

BenchChem offers high-quality 2-(Oxiran-2-ylmethyl)oxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxiran-2-ylmethyl)oxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-ylmethyl)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6(8-3-1)4-7-5-9-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHIJNAWSPXUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(Oxiran-2-ylmethyl)oxolane from tetrahydrofurfuryl alcohol

Technical Whitepaper: Synthesis of Tetrahydrofurfuryl Glycidyl Ether (TFGE)

Executive Summary & Structural Definition

The Target: The request specifies "2-(Oxiran-2-ylmethyl)oxolane." In practical organic synthesis, starting from Tetrahydrofurfuryl Alcohol (THFA) , the standard derivative produced is Tetrahydrofurfuryl Glycidyl Ether (TFGE) (IUPAC: 2-((oxiran-2-yloxy)methyl)tetrahydrofuran).

-

Literal Interpretation: A direct carbon-carbon bond between the tetrahydrofuran-methyl group and the oxirane. This is synthetically complex and rare starting from the alcohol.

-

Chemical Reality: The reaction of THFA with epichlorohydrin yields the glycidyl ether. This guide focuses on this commercially and scientifically relevant ether derivative, widely used as a reactive diluent in epoxy resin systems and a pharmaceutical intermediate.

Strategic Value: TFGE represents a class of "green" reactive diluents. Unlike volatile organic solvents, it becomes part of the final cross-linked polymer matrix, reducing VOC emissions. Its low viscosity (approx. 6–10 cP) and low toxicity profile compared to aromatic glycidyl ethers make it a critical target for modern sustainable chemistry.

Strategic Rationale & Reaction Mechanics

To synthesize TFGE, we must couple the hydroxyl group of THFA with the epoxide precursor, Epichlorohydrin (ECH). Two primary pathways exist:

-

Lewis Acid Catalysis (Two-Step): Ring opening of ECH with BF₃·Et₂O to form a chlorohydrin intermediate, followed by ring closure with base. Verdict: High purity but operationally hazardous due to BF₃ handling.

-

Phase Transfer Catalysis (One-Step): Direct etherification using excess ECH, solid/aqueous base (NaOH), and a Quaternary Ammonium Catalyst (e.g., TBAB). Verdict: The modern standard. High yield, solvent-free potential, and scalable.

Selected Pathway: Phase Transfer Catalysis (PTC) We utilize the PTC method.[1] The catalyst transfers the hydroxide ion from the aqueous/solid phase into the organic phase (ECH/THFA), facilitating the deprotonation of the alcohol without hydrolyzing the sensitive epoxide ring of the reagent.

Mechanism of Action

-

Interfacial Transfer: The quaternary ammonium ion (

) pairs with hydroxide ( -

Activation:

deprotonates THFA, forming the alkoxide. -

SN2 Attack: The alkoxide attacks the primary carbon of Epichlorohydrin.

-

Ring Closure: The intermediate chlorohydrin alkoxide undergoes intramolecular substitution (

or rapid

Figure 1: Mechanistic pathway for the PTC-mediated synthesis of TFGE.

Experimental Protocol

Safety Warning: Epichlorohydrin is a potent alkylating agent, a suspected carcinogen, and highly toxic. All operations must be performed in a fume hood with double-gloving (Nitrile/Laminate) and full face protection.

Materials & Reagents

| Reagent | Role | Molar Eq.[1][2][3][4][5][6] | Notes |

| Tetrahydrofurfuryl Alcohol | Substrate | 1.0 | Dried over MgSO₄ if wet. |

| Epichlorohydrin (ECH) | Reagent/Solvent | 3.0 - 4.0 | Excess suppresses oligomerization. |

| Sodium Hydroxide (NaOH) | Base | 1.5 - 2.0 | Used as 50% aq. solution or microbeads. |

| Tetrabutylammonium Bromide | PTC Catalyst | 0.02 - 0.05 | TBAB or TEBA (Benzyltriethylammonium chloride). |

| Toluene/Hexane | Extraction Solvent | N/A | For workup. |

Step-by-Step Methodology

1. Setup and Initial Charging:

-

Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (magnetic stirring is often insufficient for viscous slurries), a reflux condenser, and a pressure-equalizing addition funnel.

-

Charge the RBF with 1.0 mol (102 g) of THFA and 0.03 mol (9.6 g) of TBAB .

-

Initiate stirring and heat to 50°C .

2. Epichlorohydrin Addition:

-

Add 3.0 mol (277 g) of Epichlorohydrin to the flask.

-

Note: The excess ECH acts as the solvent, maintaining a mobile phase and reducing the probability of the THFA reacting with the product (chain extension).

3. Caustic Addition (The Critical Step):

-

Crucial Control: The reaction is exothermic.[7]

-

Add 1.5 mol (120 g of 50% w/w) NaOH solution dropwise via the addition funnel over 90–120 minutes .

-

Maintain internal temperature between 45°C and 55°C . Do not exceed 60°C to prevent polymerization of ECH.

-

Observation: The mixture will become turbid as NaCl precipitates.

4. Post-Reaction Phase:

-

After addition is complete, maintain stirring at 50°C for 3–5 hours .

-

Monitor reaction progress via TLC (Silica, Ethyl Acetate:Hexane 1:4) or GC.[2] Look for the disappearance of the alcohol peak.

5. Workup:

-

Cool the mixture to room temperature.

-

Add 200 mL of Deionized Water to dissolve the precipitated salt.

-

Transfer to a separatory funnel. Separate the organic layer (bottom layer if ECH rich, top if diluted with toluene).

-

Extract the aqueous layer twice with 50 mL Toluene .

-

Combine organic layers and wash with:

-

50 mL Water.

-

50 mL Brine (Saturated NaCl).

-

-

Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes. Filter.

6. Purification (Vacuum Distillation):

-

Rotary Evaporation: Remove toluene and excess epichlorohydrin (ECH boils at 116°C atm; remove at ~40°C/20 mmHg).

-

Fractional Distillation: Distill the residue under high vacuum.

-

Target Fraction: Collect the fraction boiling at 108–112°C at 2 mmHg (or approx. 150–160°C at atm, though decomposition risk is high at atm).

-

Purity Check: The product should be a clear, colorless liquid.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of TFGE.

Characterization & Validation

To ensure the protocol was successful and the product is valid, compare analytical data against these standards:

| Method | Diagnostic Signal | Interpretation |

| FT-IR | 910–915 cm⁻¹ | Characteristic Oxirane Ring deformation. Presence confirms epoxide. |

| FT-IR | 3400–3500 cm⁻¹ | Hydroxyl (-OH) stretch. Must be absent. Presence indicates unreacted THFA. |

| ¹H-NMR | δ 2.5–2.8 ppm (m, 2H) | Epoxide ring protons ( |

| ¹H-NMR | δ 3.1 ppm (m, 1H) | Epoxide ring proton ( |

| GC-MS | M+ Peak | Molecular Ion check (Calc MW: ~158.19 g/mol ). |

Self-Validating Checkpoint: If the IR spectrum shows a peak at 3450 cm⁻¹ (OH stretch), the reaction is incomplete. Correction: Re-dissolve in toluene, add fresh NaOH powder and TBAB, and reflux for an additional 2 hours.

Troubleshooting & Optimization

-

Low Yield / Polymerization:

-

Cause: Temperature spiked above 65°C or insufficient Epichlorohydrin excess.

-

Fix: Increase ECH ratio to 4:1. ECH acts as a solvent to dilute the active species, preventing the product (which is also an ether) from reacting with the starting alcohol to form oligomers.

-

-

Emulsion during Workup:

-

Cause: Presence of quaternary ammonium salts acting as surfactants.

-

Fix: Wash with slightly acidic brine (pH 5–6) to disrupt the emulsion, or filter through a Celite pad before separation.

-

-

High Chlorine Content (Impurity):

-

Cause: Incomplete ring closure of the chlorohydrin intermediate.

-

Fix: Ensure the "Post-Reaction Phase" (Step 4) is long enough. You can extend the reaction time or add a small "finishing" charge of NaOH at the end.

-

References

-

US Patent 3061613A. Glycidyl ethers of tetrahydrofurfuryl alcohol. (1962). Provides foundational molar ratios for the etherification of THFA.

-

Hexion Inc. Heloxy™ Modifier 62 Technical Data Sheet. (2021).[2] Industrial specifications and physical properties for commercial Tetrahydrofurfuryl Glycidyl Ether.

-

Auvergne, R., et al. Biobased Epoxy Resins from Renewable Resources. (2014). Chemical Reviews. Discusses the green chemistry aspects of furan-based epoxides.

-

Spagnolo, P., et al. Phase Transfer Catalysis in the Synthesis of Glycidyl Ethers. (1998). Journal of Applied Polymer Science. Details the mechanism of TBAB in epichlorohydrin coupling.

-

PubChem Compound Summary. Tetrahydrofurfuryl glycidyl ether (CID 88285). Validation of chemical structure and physical data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US2993915A - Tetrahydrofuryl and tetrahydrofurfuryl glycidyl ethers - Google Patents [patents.google.com]

- 5. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]

- 6. osti.gov [osti.gov]

- 7. EP0545576A1 - Process for the glycidylation of alcohols - Google Patents [patents.google.com]

2-(Oxiran-2-ylmethyl)oxolane CAS number and chemical structure

A Versatile Bis-Heterocyclic Building Block for Medicinal Chemistry

Executive Summary

2-(Oxiran-2-ylmethyl)oxolane (CAS: 89897-09-6) is a bicyclic ether scaffold featuring a tetrahydrofuran (oxolane) ring linked via a methylene bridge to a reactive oxirane (epoxide) moiety.[1][2] In the context of modern drug discovery, this compound serves as a high-value chiral building block .[3][4] It enables the introduction of the tetrahydrofuran (THF) pharmacophore—known for enhancing aqueous solubility and metabolic stability—into small molecule libraries via facile epoxide ring-opening reactions.

This guide details the chemical identity, synthesis, reactivity, and strategic application of 2-(Oxiran-2-ylmethyl)oxolane in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 2-(Oxiran-2-ylmethyl)oxolane |

| Common Synonyms | 2-(Epoxyethyl)tetrahydrofuran; 2-[(Oxiran-2-yl)methyl]tetrahydrofuran |

| CAS Number | 89897-09-6 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| SMILES | C(C1CO1)C2CCCO2 |

| Physical State | Colorless Liquid |

| Boiling Point | ~180–185 °C (Predicted) |

| Density | ~1.05 g/cm³ (Predicted) |

| ClogP | ~0.42 (Lipophilic efficiency favorable) |

| Stereochemistry | Contains 2 chiral centers (C2 on THF, C2 on Oxirane).[3][4][5][6][7][8] Typically supplied as a mixture of diastereomers unless stereocontrolled synthesis is employed. |

Structural Insight: The molecule consists of two oxygen-containing heterocycles. The THF ring acts as a stable, polar core that mimics ribose or proline substructures, while the epoxide ring serves as a "warhead" for covalent attachment to nucleophiles or as a transient intermediate to generate 1,2-amino alcohols.

Synthesis & Production

The industrial and laboratory-scale synthesis of 2-(Oxiran-2-ylmethyl)oxolane predominantly relies on the Prilezhaev epoxidation of the alkene precursor, 2-allyltetrahydrofuran.

3.1. Synthetic Pathway

The transformation involves the electrophilic addition of oxygen to the terminal alkene of 2-allyltetrahydrofuran using meta-chloroperoxybenzoic acid (mCPBA). This reaction is concerted and stereospecific regarding the alkene geometry, though the starting material here is a terminal alkene.

Figure 1: Synthesis of 2-(Oxiran-2-ylmethyl)oxolane via epoxidation.

3.2. Experimental Protocol: Epoxidation of 2-Allyltetrahydrofuran

Objective: Synthesis of 2-(Oxiran-2-ylmethyl)oxolane on a 10 mmol scale.

Reagents:

-

2-Allyltetrahydrofuran (1.12 g, 10 mmol)

-

m-Chloroperoxybenzoic acid (mCPBA) (77% max, 2.68 g, ~12 mmol)

-

Dichloromethane (DCM) (50 mL)

-

Sat. aq. Na₂SO₃ (Sodium sulfite)

-

Sat. aq. NaHCO₃ (Sodium bicarbonate)

Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-allyltetrahydrofuran (1.12 g) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve mCPBA (2.68 g) in DCM (10 mL) and add it dropwise to the reaction flask over 15 minutes. The slow addition controls the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 12–16 hours. Monitor consumption of the alkene by TLC (stain with KMnO₄; alkene spots bleach rapidly).

-

Quench: Cool the mixture back to 0°C. Slowly add sat. aq. Na₂SO₃ (20 mL) to destroy excess peroxide. Stir vigorously for 15 minutes until the starch-iodide paper test is negative.

-

Neutralization: Add sat. aq. NaHCO₃ (20 mL) to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

-

Purification: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The residue is purified via silica gel flash chromatography (Hexane/EtOAc gradient) or vacuum distillation to yield the colorless oil.

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of epoxide protons (2.4–3.0 ppm).

-

IR: Disappearance of C=C stretch (~1640 cm⁻¹).

Reactivity & Applications in Drug Development[11]

The core value of 2-(Oxiran-2-ylmethyl)oxolane lies in its bifunctional reactivity . It combines the stability of the THF ring (acting as a solubilizing scaffold) with the high reactivity of the epoxide ring.

4.1. Strategic Utility: Fragment-Based Drug Discovery (FBDD)

In FBDD, researchers seek low molecular weight polar fragments. The opening of the epoxide ring by amines generates β-amino alcohols , a privileged structural motif found in beta-blockers and various enzyme inhibitors.

-

Solubility Enhancement: The THF ring increases water solubility compared to carbocyclic analogs (like cyclopentane) due to the oxygen lone pairs accepting hydrogen bonds.

-

Metabolic Stability: Unlike linear ethers, the cyclic THF ether is relatively resistant to rapid metabolic cleavage, though oxidation at the α-carbon can occur.

4.2. Reaction Pathways

The epoxide can be opened regioselectively. Under basic conditions (nucleophilic attack), the nucleophile typically attacks the less substituted carbon (steric control), yielding the secondary alcohol.

Figure 2: Divergent synthesis pathways from the parent epoxide scaffold.

4.3. Case Study: Library Generation

A common workflow involves reacting 2-(oxiran-2-ylmethyl)oxolane with a diverse set of heterocyclic amines (e.g., piperazines, morpholines).

-

Reaction: Epoxide + Amine (1.1 equiv) in Ethanol at 80°C.

-

Outcome: A library of N-substituted-2-hydroxy-3-(oxolan-2-yl)propylamines.

-

Screening: These compounds are screened for activity against targets requiring hydrogen bond donor/acceptor pairs, such as GPCRs.

Safety & Handling

Hazard Classification:

-

Epoxides: Generally considered alkylating agents. Potential for mutagenicity.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautions:

-

Handle in a fume hood.

-

Wear nitrile gloves and chemical safety goggles.

-

Quenching: Ensure all epoxide residues are quenched with aqueous acid or nucleophiles before disposal.

References

-

ChemicalBook. (2024). 2-(oxiran-2-ylmethyl)oxolane Product Description and Properties. Link

-

EnamineStore. (2024). Catalog Entry: 2-[(oxiran-2-yl)methyl]oxolane (CAS 89897-09-6).[1][2] Link

-

National Institutes of Health (NIH). (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Link

-

BenchChem. (2025).[3][4] Technical Guide to Oxirane-2-carboxylate Derivatives in Drug Development. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Tetrahydrofuran Derivatives. Link

Sources

- 1. EnamineStore [enaminestore.com]

- 2. 2-(oxiran-2-ylmethyl)oxolane | 89897-09-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 6. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 7. Oxazolidin-2-one (CAS 497-25-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. wise.fau.edu [wise.fau.edu]

Technical Guide: Reactivity & Application Profile of Glycidyl Tetrahydrofurfuryl Ether (GTE)

Executive Summary

Glycidyl Tetrahydrofurfuryl Ether (GTE) represents a critical junction between bio-based sustainability and high-performance material science. Unlike its unsaturated analog, Furfuryl Glycidyl Ether (FGE), GTE possesses a saturated tetrahydrofuran (THF) ring. This saturation confers superior oxidative stability and eliminates susceptibility to spontaneous Diels-Alder retro-reactions, making GTE an ideal candidate for air-stable coatings, pharmaceutical linkers, and specialized reactive diluents.

This guide dissects the reactivity of the GTE epoxide ring, distinguishing its kinetic behavior from standard aliphatic glycidyl ethers, and provides validated protocols for its integration into polymer networks.

Part 1: Molecular Architecture & Electronic Properties

The reactivity of GTE is defined by the interplay between its strained oxirane (epoxide) ring and the electron-donating tetrahydrofuran moiety.

Structural Specifications

-

IUPAC Name: 2-[(Oxiran-2-ylmethoxy)methyl]tetrahydrofuran

-

Molecular Formula: C₈H₁₄O₃

-

Key Functional Groups:

-

Epoxide Ring: The primary site of nucleophilic attack and polymerization.

-

Ether Linkage: Provides flexibility and influences viscosity.

-

Tetrahydrofuran (THF) Ring: A saturated, five-membered cyclic ether that acts as a polar solubilizing group.

-

Electronic Influence on Reactivity

The THF ring is an electron-rich domain. Through the methylene ether linkage, it exerts a mild inductive electron-donating effect (

-

Effect on Acid Catalysis: The increased electron density slightly stabilizes the incipient carbocation at the

-carbon during acid-catalyzed ring opening, potentially accelerating the reaction compared to electron-deficient glycidyl ethers. -

Effect on Solubility: The THF moiety acts as an internal solvent, significantly lowering the viscosity of the bulk material and improving compatibility with polar hardeners (e.g., polyamines).

Part 2: Mechanisms of Epoxide Ring Opening

The utility of GTE lies in the controlled opening of the epoxide ring. The mechanism is strictly dependent on the pH of the reaction environment.

Acid-Catalyzed Mechanism (Cationic Pathway)

In acidic media (or presence of Lewis acids like

-

Regioselectivity: Nucleophilic attack occurs predominantly at the more substituted carbon due to its ability to support a partial positive charge (carbocation character).

-

Stereochemistry: Inversion of configuration (Walden inversion) occurs at the site of attack.

Base-Catalyzed Mechanism (Anionic Pathway)

In basic conditions (e.g., amine curing), the nucleophile attacks the epoxide carbon directly.

-

Regioselectivity: Attack occurs at the less hindered (primary) carbon due to steric control.

-

Kinetics: The reaction follows

kinetics, dependent on the concentration of both the epoxide and the nucleophile.

Visualization of Reaction Pathways

Figure 1: Dual mechanistic pathways for GTE epoxide ring opening. The presence of the THF ring does not alter the fundamental regioselectivity but enhances solubility of the intermediates.

Part 3: Physicochemical Profile & Data[3][4][5]

For researchers formulating resins or drug carriers, the physical parameters of GTE are critical. GTE is often compared to Phenyl Glycidyl Ether (PGE) or Butyl Glycidyl Ether (BGE) regarding diluent efficiency.

Table 1: Comparative Properties of Reactive Diluents

| Property | GTE (Bio-based) | Phenyl Glycidyl Ether (PGE) | Butyl Glycidyl Ether (BGE) |

| CAS Number | 19070-63-4 | 122-60-1 | 2426-08-6 |

| Molecular Weight | ~158.2 g/mol | 150.17 g/mol | 130.19 g/mol |

| Viscosity (25°C) | 10–20 mPa·s | 6–8 mPa·s | 2–3 mPa·s |

| Surface Tension | High (Polar THF ring) | Medium | Low |

| Oxidative Stability | High (Saturated) | Low (Aromatic ring sensitive) | High |

| Primary Utility | Viscosity reduction, Solubility enhancer | Viscosity reduction, Chemical resistance | Viscosity reduction |

Key Insight: While BGE offers lower viscosity, GTE provides a unique "solvency" effect due to the THF ring, making it superior for dissolving solid curing agents or difficult-to-solubilize pharmaceutical actives.

Part 4: Experimental Protocols

Synthesis of GTE from Tetrahydrofurfuryl Alcohol

Objective: To synthesize GTE via the etherification of tetrahydrofurfuryl alcohol (THFA) with epichlorohydrin.

Reagents:

-

Tetrahydrofurfuryl alcohol (THFA) [Start]

-

Epichlorohydrin (ECH) [Reactant/Solvent][3]

-

Boron Trifluoride Etherate (

) [Lewis Acid Catalyst] -

Sodium Hydroxide (NaOH) [Ring Closure Agent]

Step-by-Step Methodology:

-

Ring Opening (Etherification):

-

Charge a reactor with THFA (1.0 eq) and catalyst

(0.5 wt%). -

Control temperature at 45–50°C .

-

Add Epichlorohydrin (1.1 eq) dropwise over 2 hours. Note: Exothermic reaction. Maintain strict temperature control to prevent oligomerization.

-

Mechanism: The hydroxyl group of THFA attacks the epoxide of ECH, opening the ring to form a chlorohydrin intermediate.

-

-

Ring Closure (Dehydrochlorination):

-

Cool the mixture to 20°C.

-

Add NaOH (1.2 eq, 50% aq. solution) slowly.

-

Raise temperature to 40°C for 3 hours.

-

Mechanism: The alkoxide formed by NaOH attacks the adjacent carbon bearing the chlorine atom, reforming the epoxide ring (GTE) and expelling NaCl.

-

-

Purification:

-

Wash with water to remove NaCl.

-

Distill under reduced pressure (vacuum distillation) to isolate pure GTE.

-

Target Purity: >98% (Verify via GC-MS or H-NMR).

-

Protocol for Amine Curing (Resin Formulation)

Objective: To evaluate the reactivity of GTE as a diluent in a Bisphenol-A epoxy system.

-

Stoichiometry Calculation:

-

Calculate Epoxide Equivalent Weight (EEW) of GTE:

g/eq. -

Calculate EEW of Resin Mix:

.

-

-

Mixing:

-

Blend GTE (10-20 wt%) with Bisphenol-A resin. Observe viscosity drop.[4]

-

Add stoichiometric amount of Diethylenetriamine (DETA) or Isophorone Diamine (IPDA).

-

-

Curing Cycle:

-

24 hours at 25°C (Gelation).

-

Post-cure: 2 hours at 80°C (Full network formation).

-

Part 5: Applications in Drug Delivery & Green Polymers

Pharmaceutical Linkers & Hydrogels

GTE is increasingly cited in the synthesis of amphiphilic block copolymers (e.g., Poly(GTE)-block-Poly(ethylene glycol)).

-

Mechanism: Anionic Ring-Opening Polymerization (AROP) of the GTE epoxide allows the formation of a hydrophobic polyether backbone with pendant THF groups.

-

Utility: The THF group can solubilize hydrophobic drugs (like Nifuratel), while the PEG block ensures water solubility, creating "star-shaped" micelles for injectable drug delivery systems.

Air-Stable Polycarbonates

Recent studies (see Ref 4) utilize GTE to copolymerize with

-

Advantage: Unlike Furfuryl Glycidyl Ether (FGE), which contains a furan ring susceptible to oxidation and cross-linking in air, GTE-based polycarbonates remain stable, preventing brittleness over time.

Figure 2: Application workflow for GTE in industrial and pharmaceutical sectors.

References

- Synthesis and Properties of Furfuryl Glycidyl Ether Derivatives.Journal of Polymer Science.

-

Tetrahydrofurfuryl Glycidyl Ether: CAS 19070-63-4. Chemical Book / PubChem Database.

-

Star-Shaped Poly(furfuryl glycidyl ether)-Block-Poly(glyceryl glycerol ether) for Drug Delivery. International Journal of Molecular Sciences.[5] (Describes the use of GTE analogs in hydrogels).

-

Aliphatic Polycarbonates Based on Carbon Dioxide and Tetrahydrofurfuryl Glycidyl Ether. ACS Macro Letters. (Highlights the air-stability advantage of GTE over FGE).

-

Epoxide Ring Opening Mechanisms. Chemistry LibreTexts. (Foundational theory for acid/base catalysis).

Sources

- 1. echemi.com [echemi.com]

- 2. ichemistry.cn [ichemistry.cn]

- 3. Aluminium-catalyzed terpolymerization of furfuryl glycidyl ether with epichlorohydrin and ethylene oxide: synthesis of thermoreversible polyepichlorohydrin elastomers with furan/maleimide covalent crosslinks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Star-Shaped Poly(furfuryl glycidyl ether)-Block-Poly(glyceryl glycerol ether) as an Efficient Agent for the Enhancement of Nifuratel Solubility and for the Formation of Injectable and Self-Healable Hydrogel Platforms for the Gynaecological Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Guide to 2-(Oxiran-2-ylmethyl)oxolane: Stereochemistry, Synthesis, and Applications

This guide provides an in-depth technical analysis of 2-(Oxiran-2-ylmethyl)oxolane (also known as 2-glycidyltetrahydrofuran ), a critical chiral building block in the synthesis of polyether antibiotics and Annonaceous acetogenins.

Executive Summary

2-(Oxiran-2-ylmethyl)oxolane represents a structural motif featuring two oxygenated heterocycles—a five-membered tetrahydrofuran (oxolane) and a three-membered epoxide (oxirane) —connected by a methylene bridge. This scaffold is not merely a solvent derivative but a high-value pharmacophore found in potent antitumor agents like Annonaceous acetogenins (e.g., Uvaricin, Bullatacin). Its utility lies in its bifunctional electrophilicity and the presence of two distinct chiral centers, allowing for precise stereochemical control during the assembly of complex natural products.

Structural Fundamentals & Stereochemistry

Molecular Architecture

The molecule consists of a tetrahydrofuran (THF) ring substituted at the C2 position with a glycidyl group (oxiran-2-ylmethyl).

-

IUPAC Name: 2-(Oxiran-2-ylmethyl)oxolane

-

Synonyms: 2-Glycidyltetrahydrofuran, 2-(2,3-Epoxypropyl)tetrahydrofuran

-

Formula:

-

Molecular Weight: 128.17 g/mol

Stereoisomer Enumeration

The molecule possesses two chiral centers :

-

C2 of the Oxolane ring (THF-C2)[1]

-

C2 of the Oxirane ring (Epoxide-C2)

This configuration yields

| Isomer Pair | Configuration (THF, Epoxide) | Relationship | Physical Properties |

| Pair A | Enantiomers | Identical boiling points, NMR shifts; distinguishable by chiral HPLC/GC. | |

| Pair B | Enantiomers | Identical to each other; different from Pair A. | |

| A vs. B | e.g., | Diastereomers | Different NMR spectra, boiling points, and reactivity rates. |

Note: The "Like" (syn-like) vs. "Unlike" (anti-like) nomenclature is often used in synthesis to describe the relative stereochemistry between the THF ring and the epoxide.

Visualization of Stereochemical Relationships

The following diagram illustrates the logical relationship between the four isomers and their synthetic divergence.

Synthetic Pathways & Stereocontrol[2]

The synthesis of 2-(oxiran-2-ylmethyl)oxolane generally proceeds via the epoxidation of 2-allyloxolane (2-allyltetrahydrofuran) . The challenge lies in controlling the stereochemistry of the new epoxide center relative to the existing THF center.

Substrate-Controlled Epoxidation (Non-Selective)

Direct epoxidation of 2-allyloxolane using m-CPBA (meta-chloroperoxybenzoic acid) typically yields a mixture of diastereomers (approx. 1:1 to 60:40 dr).

-

Mechanism: The chiral center at C2 of the THF ring is in a 1,3-relationship with the alkene. The conformational flexibility of the methylene bridge (

) diminishes the facial differentiation of the alkene, leading to low diastereoselectivity. -

Result: A mixture of

(assuming enantiopure starting material).

Stereoselective Strategies

To achieve high diastereomeric ratios (dr > 95:5), researchers employ reagent control or kinetic resolution.

A. Jacobsen's Hydrolytic Kinetic Resolution (HKR)

This is the industry standard for obtaining enantiopure terminal epoxides.

-

Step 1: Synthesize racemic 2-(oxiran-2-ylmethyl)oxolane via m-CPBA.

-

Step 2: Treat with (S,S)-Co(salen) catalyst and 0.55 eq. of water.

-

Outcome: The catalyst selectively hydrolyzes one enantiomer of the epoxide to the diol, leaving the other epoxide enantiomer intact with high optical purity (>99% ee).

B. Asymmetric Epoxidation (Shi or Sharpless)

-

Shi Epoxidation: Uses a fructose-derived ketone catalyst and Oxone to epoxidize terminal alkenes with high enantioselectivity. This overrides the weak substrate control of the THF ring.

-

Sharpless Epoxidation: Requires an allylic alcohol. If the precursor is 2-(3-hydroxypropyl)THF, Sharpless conditions can set the epoxide stereochemistry before ring closure or further modification.

Synthetic Workflow Diagram

Analytical Characterization

Distinguishing between the diastereomers requires high-resolution NMR or chromatography.

Nuclear Magnetic Resonance (NMR)

The chemical environment of the protons on the epoxide ring and the methylene bridge differs between diastereomers due to shielding/deshielding effects from the THF ring oxygen.

| Signal | Diastereomer A (Syn-like) | Diastereomer B (Anti-like) | Diagnostic Feature |

| Epoxide | Small shift difference ( | ||

| Bridge | Multiplet, distinct coupling constants | Multiplet, distinct coupling constants | |

| Carbon shifts are often more diagnostic |

Mass Spectrometry (MS)

-

Ionization: EI (70 eV) or ESI+.

-

Fragmentation: Characteristic cleavage of the methylene bridge.

-

Loss of epoxide fragment (

, m/z 57). -

THF cation (

, m/z 71). -

Molecular ion (

, m/z 142) is usually weak.

-

Applications in Drug Development

The 2-(oxiran-2-ylmethyl)oxolane motif is a pharmacophore precursor for Annonaceous acetogenins , a class of polyketides with potent antitumor, immunosuppressive, and pesticidal activities.

Mechanism of Action (Acetogenins)

These compounds function by inhibiting NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. The bis-THF or THF-epoxide core is crucial for binding to the enzyme active site.

-

Synthesis Role: The epoxide group serves as an electrophilic "anchor" that can be ring-opened by nucleophiles (e.g., lithiated alkynes or cuprates) to extend the carbon chain, forming the long hydrocarbon tail characteristic of acetogenins like Bullatacin or Uvaricin .

-

Stereochemical Criticality: The biological activity of acetogenins is highly dependent on the relative stereochemistry of the THF rings and flanking hydroxyl groups. Using enantiopure 2-(oxiran-2-ylmethyl)oxolane ensures the correct configuration of the final bioactive natural product.

References

-

Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF Sub-Classes. Source: Molecules (2010).[2][3] Context: Describes the use of epoxide intermediates in constructing bis-THF cores.

-

Epoxidation of Allylic Alcohols and Ethers. Source: Wikipedia / Organic Chemistry Portal. Context: General mechanisms for m-CPBA and Sharpless epoxidation relevant to THF-allyl precursors.

-

Hydrolytic Kinetic Resolution of Terminal Epoxides. Source: Jacobsen Group (Harvard). Context: Protocol for resolving racemic epoxides to high enantiopurity.

-

Stereoselective Synthesis of Tetrahydrofuran-Containing Natural Products. Source: Beilstein Journal of Organic Chemistry. Context: Reviews synthetic strategies for THF-containing acetogenins.

Sources

Environmental Impact and Biodegradability Studies of 2-(Oxiran-2-ylmethyl)oxolane

This technical guide details the environmental profiling of 2-(Oxiran-2-ylmethyl)oxolane (CAS 89897-09-6), a specific bicyclic ether intermediate often encountered in advanced pharmaceutical synthesis and polymer cross-linking.

Given the molecule's dual-ring structure—containing a stable tetrahydrofuran (oxolane) ring and a reactive epoxide (oxirane) ring—its environmental fate is governed by a competition between abiotic hydrolysis and biotic mineralization. This guide provides a validated framework for characterizing its impact, tailored for drug development professionals conducting Environmental Risk Assessments (ERA).

CAS Registry Number: 89897-09-6 Chemical Class: Bicyclic Ether / Epoxide Intermediate

Executive Summary & Chemical Identity

2-(Oxiran-2-ylmethyl)oxolane presents a unique challenge in environmental profiling: it combines a reactive alkylating motif (the epoxide) with a solvent-like persistent motif (the THF ring). Unlike simple linear epoxides, the steric influence of the oxolane ring adjacent to the methylene bridge affects both hydrolysis rates and enzymatic docking during biodegradation.

For researchers, the critical mandate is to distinguish between primary degradation (loss of the parent epoxide via hydrolysis) and ultimate biodegradation (mineralization of the resulting diol). This distinction is vital for regulatory submissions (e.g., REACH, FDA Environmental Assessments), as the parent compound is likely genotoxic, while the hydrolysis product is generally less hazardous but more persistent.

Physicochemical Baseline

| Property | Value / Prediction | Environmental Implication |

| Molecular Structure | C7H12O2 | Bicyclic ether linkage; high polarity. |

| Water Solubility | High (>10 g/L est.) | High mobility in aquatic environments; low adsorption to sludge. |

| Log Kow (Octanol-Water) | < 1.0 (Estimated) | Low bioaccumulation potential; unlikely to partition into lipid tissues. |

| Vapor Pressure | Moderate | Volatilization is a secondary fate pathway; requires headspace testing. |

Abiotic Degradation: The Hydrolysis Driver

Before assessing biodegradability, you must characterize abiotic hydrolysis. Epoxides are electrophilic and prone to ring-opening in aqueous media, a process catalyzed by hydronium (acid) or hydroxide (base) ions.

Mechanistic Causality

The oxirane ring strain (~27 kcal/mol) drives the reaction with water to form a vicinal diol: 1-(oxolan-2-yl)propane-2,3-diol .

-

Acidic pH (pH 4): Rapid protonation of the epoxide oxygen leads to fast ring opening.

-

Neutral pH (pH 7): Slower, spontaneous hydrolysis.

-

Basic pH (pH 9): Nucleophilic attack by OH-; generally slower than acid catalysis for substituted epoxides.

Protocol: Hydrolysis as a Function of pH (OECD 111)

Objective: Determine the half-life (

-

Buffer Preparation: Prepare sterile buffers at pH 4.0, 7.0, and 9.0. Exclude amine-based buffers (e.g., Tris) to prevent nucleophilic attack on the epoxide. Use Phosphate or Citrate buffers.

-

Dosing: Spike the test substance to a concentration of < 0.01 M (to avoid co-solvent effects).

-

Incubation: Maintain at 50°C initially (Tier 1). If

hours, the substance is considered "hydrolytically unstable." If stable, proceed to Tier 2 (20°C, 30°C, 50°C) to calculate Arrhenius activation energy. -

Analysis: Monitor the disappearance of the parent epoxide using Headspace GC-MS or HPLC-UV (if derivatized).

Critical Control: Ensure the analytical method separates the parent epoxide from the diol degradant. Direct injection GC can thermally degrade the epoxide; use cold on-column injection or derivatization.

Biodegradability Assessment Protocols

Once the hydrolytic stability is established, the focus shifts to the biotic degradation of the dominant species (likely the diol hydrolysis product).

Challenge: Toxicity to Inoculum

The parent epoxide is an alkylating agent. High concentrations in a closed-bottle test can inhibit the microbial inoculum, leading to false negatives (i.e., the compound appears persistent because it killed the bacteria).

Recommended Protocol: Manometric Respirometry (OECD 301F)

We prioritize OECD 301F over 301D (Closed Bottle) because it allows for higher biomass (reducing toxicity impact) and continuous monitoring of Oxygen Uptake (BOD).

Step-by-Step Workflow

-

Inoculum Sourcing: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate for 24 hours to reduce background respiration.

-

Test Medium: Mineral salts medium (pH 7.4).

-

Test Setup:

-

Blank: Inoculum + Medium.

-

Reference: Sodium Benzoate (check inoculum viability).

-

Test Item: 2-(Oxiran-2-ylmethyl)oxolane at 100 mg/L ThOD (Theoretical Oxygen Demand).

-

Toxicity Control: Test Item + Sodium Benzoate. (Must reach >25% degradation in 14 days).

-

-

Silica Gel Carrier (Optional): If toxicity is observed in the control, adsorb the test substance onto inert silica gel before addition. This creates a "slow-release" mechanism, keeping dissolved concentrations below the toxicity threshold while allowing biodegradation to proceed.

-

Duration: 28 days. Extend to 60 days if adaptation is observed (lag phase > 10 days).

Visualization: Degradation Logic Flow

The following diagram illustrates the decision matrix for characterizing the fate of this molecule.

Caption: Decision tree for environmental fate testing of hydrolytically active epoxides.

Metabolic Pathway & Ecotoxicological Implications

Understanding the mechanism of degradation allows for better risk prediction.

Proposed Biodegradation Pathway

-

Ring Opening (Abiotic/Enzymatic): The epoxide hydrolase enzyme (or water) opens the oxirane ring to form the diol.

-

Oxolane Cleavage: The tetrahydrofuran ring is notoriously difficult to degrade. However, Rhodococcus sp. can degrade THF via alpha-hydroxylation followed by ring opening to form succinate derivatives.

-

Mineralization: The resulting linear chains enter the Beta-oxidation cycle and TCA cycle.

Ecotoxicity Concerns:

-

Parent Epoxide: High acute toxicity (LC50 < 10 mg/L) expected for aquatic organisms due to DNA/protein alkylation.

-

Diol Metabolite: Significantly lower acute toxicity (LC50 > 100 mg/L).

-

Strategy: If the parent hydrolyzes rapidly (

), the regulatory endpoint for chronic toxicity should be based on the diol , not the parent.

Analytical Methodologies

Accurate quantification in environmental matrices (sludge, river water) requires robust extraction techniques.

| Matrix | Method | Detection Limit (LOD) | Notes |

| Aqueous Media | SPE (HLB Cartridge) -> GC-MS | 0.1 µg/L | Use non-acidified elution to prevent hydrolysis during extraction. |

| Sludge/Soil | PLE (Pressurized Liquid Extraction) | 5 µg/kg | Temperature < 40°C to avoid thermal degradation. |

| Volatile Fraction | Headspace GC-MS | 10 µg/L | Ideal for measuring Henry's Law constant validation. |

References

-

OECD. (1992). Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development. [Link]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. Organisation for Economic Co-operation and Development. [Link]

-

Stein, K., et al. (2025). Environmental risk assessment of pharmaceutical drug substances—conceptual considerations. University of Konstanz. [Link]

-

Manson, P. (2025).[1] Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI Catalysts. [Link]

-

European Chemicals Agency (ECHA). (2017). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b: Endpoint specific guidance. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 2-(Oxiran-2-ylmethyl)oxolane

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of Polyethers through Ring-Opening Polymerization

The synthesis of well-defined polyethers is of paramount importance in the development of advanced materials for biomedical and pharmaceutical applications. Poly(2-(oxiran-2-ylmethyl)oxolane), a polymer possessing both ether and cyclic ether functionalities, offers a unique platform for creating materials with tailored properties. The ring-opening polymerization (ROP) of 2-(oxiran-2-ylmethyl)oxolane allows for the precise control over molecular weight and architecture, leading to polymers with potential applications in drug delivery, tissue engineering, and as specialty elastomers.

This document provides a comprehensive guide to the cationic ring-opening polymerization of 2-(oxiran-2-ylmethyl)oxolane. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into the characterization of the resulting polymer. The information presented herein is designed to equip researchers with the knowledge and practical guidance necessary to successfully synthesize and tailor poly(2-(oxiran-2-ylmethyl)oxolane) for their specific research and development needs.

The driving force behind ring-opening polymerization is the relief of ring strain, particularly significant in three- and four-membered rings like epoxides.[1][2] This process can be initiated through various mechanisms, including cationic, anionic, and coordination-insertion pathways.[1] Cationic ring-opening polymerization (CROP), the focus of this protocol, is typically initiated by electrophilic species such as protic acids or alkyl sulfonates.[3]

Mechanism of Cationic Ring-Opening Polymerization

The cationic ring-opening polymerization of 2-(oxiran-2-ylmethyl)oxolane proceeds via a chain-growth mechanism. The process is initiated by an electrophile, which attacks one of the oxygen atoms in the monomer, leading to the formation of a cyclic oxonium ion. This reactive intermediate is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain.

The polymerization of 2-(oxiran-2-ylmethyl)oxolane is complex due to the presence of two distinct cyclic ether moieties: a highly strained oxirane (epoxide) ring and a less strained oxolane (tetrahydrofuran, THF) ring. The higher ring strain of the oxirane makes it more susceptible to ring-opening under cationic conditions.[4] Therefore, the polymerization is expected to proceed preferentially through the opening of the oxirane ring.

Sources

Application of 2-(Oxiran-2-ylmethyl)oxolane in the Synthesis of Biodegradable Polymers: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for sustainable and biocompatible materials has driven significant research into biodegradable polymers. This document provides a comprehensive guide to the synthesis of novel biodegradable polymers utilizing 2-(Oxiran-2-ylmethyl)oxolane, a bifunctional monomer containing both an oxirane and an oxolane (tetrahydrofuran) ring. This unique structure offers the potential for creating polymers with tunable properties, including hydrophilicity, degradation rates, and mechanical strength, making them attractive candidates for applications in drug delivery, tissue engineering, and environmentally benign packaging. This application note details the theoretical framework, polymerization mechanisms, a proposed experimental protocol, and characterization techniques for polymers derived from this promising monomer.

Introduction: The Rationale for 2-(Oxiran-2-ylmethyl)oxolane in Biodegradable Polymer Synthesis

The development of biodegradable polymers from renewable resources is a cornerstone of green chemistry and sustainable materials science.[1] 2-(Oxiran-2-ylmethyl)oxolane, also known as tetrahydrofurfuryl glycidyl ether, is a monomer of significant interest due to its derivation from biomass sources like furfural.[2][3] Its structure, featuring a reactive oxirane (epoxide) ring and a more stable oxolane ring, presents a unique opportunity for controlled polymerization.

The incorporation of both ether functionalities is expected to yield polyether-based backbones. Polyethers are known for their flexibility and, in many cases, biocompatibility. The presence of the oxolane moiety can enhance the hydrophilicity and potentially the biodegradability of the resulting polymer compared to more conventional poly(alkylene oxide)s. The oxirane group provides a reactive site for ring-opening polymerization, a versatile method for producing well-defined polymers.[4]

This guide will focus on the cationic ring-opening polymerization (CROP) of 2-(Oxiran-2-ylmethyl)oxolane, as this method is well-suited for both oxiranes and cyclic ethers like tetrahydrofuran.[5]

Polymerization Mechanisms: A Tale of Two Rings

The polymerization of 2-(Oxiran-2-ylmethyl)oxolane is predicated on the principles of cationic ring-opening polymerization (CROP).[6] This process involves an electrophilic attack on the oxygen atom of the cyclic monomer, leading to the opening of the ring and subsequent propagation. Given the two distinct cyclic ethers in the monomer, their relative reactivities will dictate the final polymer structure.

The oxirane ring is significantly more strained (ring strain ~116 kJ mol⁻¹) than the oxolane ring and is therefore more susceptible to ring-opening.[4] This suggests that under controlled conditions, selective polymerization of the oxirane ring can be achieved, leaving the oxolane ring intact as a pendant group. This would result in a poly(ether) with pendant tetrahydrofuran moieties.

Alternatively, under more forcing conditions, both rings could potentially participate in the polymerization, leading to a more complex hyperbranched or cross-linked structure. For the purpose of creating well-defined, biodegradable linear polymers, the focus will be on the selective opening of the oxirane ring.

Cationic Ring-Opening Polymerization (CROP)

CROP is typically initiated by strong electrophiles, such as Brønsted acids or Lewis acids, which can generate a cationic propagating species.[5] The mechanism proceeds through three main steps: initiation, propagation, and termination.

-

Initiation: An initiator (e.g., a protonic acid or a Lewis acid in the presence of a proton source) activates the monomer by protonating the oxygen atom of the oxirane ring, making it highly electrophilic.

-

Propagation: A neutral monomer molecule attacks the activated cationic species in an SN2-type reaction, leading to the opening of the oxirane ring and the regeneration of the cationic active center at the chain end.

-

Termination: The polymerization can be terminated by the addition of a nucleophile (e.g., water, alcohol) that quenches the propagating cation.

Figure 1: General workflow for the cationic ring-opening polymerization of 2-(Oxiran-2-ylmethyl)oxolane.

Experimental Protocol: A Proposed Synthesis of Poly(2-(Oxiran-2-ylmethyl)oxolane)

Disclaimer: The following protocol is a proposed methodology based on established principles for the cationic ring-opening polymerization of epoxides and cyclic ethers. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions.

Materials and Reagents

| Reagent | Grade | Supplier | Purpose |

| 2-(Oxiran-2-ylmethyl)oxolane | >98% | (e.g., Sigma-Aldrich) | Monomer |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Redistilled | (e.g., Sigma-Aldrich) | Initiator |

| Dichloromethane (DCM) | Anhydrous, >99.8% | (e.g., Sigma-Aldrich) | Solvent |

| Methanol | ACS Grade | (e.g., Fisher Scientific) | Terminating Agent |

| Diethyl ether | ACS Grade | (e.g., Fisher Scientific) | Precipitation Solvent |

| Argon or Nitrogen Gas | High Purity | - | Inert Atmosphere |

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Temperature-controlled oil bath

-

Rotary evaporator

-

Vacuum oven

Step-by-Step Polymerization Procedure

-

Monomer and Solvent Preparation:

-

Dry the 2-(Oxiran-2-ylmethyl)oxolane over calcium hydride (CaH₂) overnight and distill under reduced pressure before use.

-

Use anhydrous dichloromethane directly from a solvent purification system or a freshly opened bottle.

-

-

Reaction Setup:

-

Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.

-

Place the flask in an oil bath set to the desired reaction temperature (e.g., 0 °C to room temperature).

-

-

Polymerization:

-

Via syringe, add 50 mL of anhydrous dichloromethane to the reaction flask.

-

Add 10 g of the purified 2-(Oxiran-2-ylmethyl)oxolane monomer to the solvent and stir until homogeneous.

-

In a separate, dry vial under an inert atmosphere, prepare a stock solution of the initiator, for example, by dissolving 0.1 mL of BF₃·OEt₂ in 10 mL of anhydrous dichloromethane.

-

Slowly add a calculated amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) to the stirring monomer solution.

-

Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours). Monitor the progress of the polymerization by taking small aliquots for analysis (e.g., ¹H NMR or GPC) if desired.[7]

-

-

Termination and Purification:

-

Terminate the polymerization by adding a small amount of methanol (e.g., 1-2 mL) to the reaction mixture.

-

Stir for an additional 30 minutes.

-

Concentrate the polymer solution using a rotary evaporator.

-

Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration or decantation.

-

Wash the polymer with fresh diethyl ether and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Figure 2: Experimental workflow for the synthesis of poly(2-(Oxiran-2-ylmethyl)oxolane).

Polymer Characterization

A thorough characterization of the synthesized polymer is crucial to understand its properties and potential applications.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure by identifying characteristic proton and carbon signals. The disappearance of the oxirane protons and the appearance of new signals corresponding to the polyether backbone are key indicators of successful polymerization. |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer. A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the chemical structure by identifying functional groups. The disappearance of the characteristic epoxide C-O-C stretching vibration (around 910-830 cm⁻¹) and the presence of a strong ether C-O-C stretch (around 1100 cm⁻¹) confirm the ring-opening. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including the glass transition temperature (T₉) and melting temperature (Tₘ) if the polymer is semi-crystalline. These properties are important for understanding the material's physical state and processing window. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. |

| Biodegradation Studies | Assesses the biodegradability of the polymer. This can be done through various methods, such as enzymatic degradation assays, soil burial tests, or monitoring CO₂ evolution in a controlled composting environment.[3] The presence of ester-like linkages, if copolymerized, or the susceptibility of the polyether backbone to microbial action will determine the degradation rate. The initial step in the biodegradation of many polymers is abiotic oxidation, which is then followed by microbial action. |

Causality Behind Experimental Choices and Troubleshooting

-

Choice of Initiator: BF₃·OEt₂ is a common and effective Lewis acid initiator for CROP of epoxides and tetrahydrofuran.[8] Its activity can be tuned by temperature. Other initiators, such as triflates or protonic acids, can also be employed, potentially affecting the polymerization kinetics and control.[6]

-

Solvent Selection: Dichloromethane is a common solvent for CROP due to its relatively low polarity and ability to dissolve both the monomer and the resulting polymer. The choice of solvent can significantly impact the polymerization rate and the livingness of the system.

-

Temperature Control: Lower temperatures (e.g., 0 °C) are often used to slow down the polymerization, allowing for better control over the molecular weight and reducing side reactions.

-

Inert Atmosphere: CROP is sensitive to moisture, which can act as a terminating agent or a co-initiator, leading to a loss of control over the polymerization. Therefore, maintaining a strict inert atmosphere is crucial.

-

Troubleshooting:

-

Broad PDI: This may indicate uncontrolled initiation or chain transfer reactions. Ensure all reagents and glassware are scrupulously dry. Consider lowering the reaction temperature or using a different initiator.

-

Low Molecular Weight: This could be due to premature termination. Check for impurities in the monomer and solvent. The initiator-to-monomer ratio can also be adjusted.

-

Incomplete Conversion: The reaction time may be insufficient, or the initiator may have lost activity.

-

Conclusion and Future Perspectives

The synthesis of biodegradable polymers from 2-(Oxiran-2-ylmethyl)oxolane offers a promising avenue for the development of sustainable materials with tailored properties. The proposed protocol for cationic ring-opening polymerization provides a starting point for researchers to explore this versatile monomer. Further investigations should focus on optimizing the polymerization conditions to achieve precise control over the polymer architecture, including the synthesis of block and graft copolymers to further tune the material properties. Copolymerization with other cyclic monomers, such as lactones or carbonates, could introduce ester linkages, enhancing the biodegradability of the resulting polymers.[9] The unique combination of the oxirane and oxolane functionalities in a single monomer makes 2-(Oxiran-2-ylmethyl)oxolane a valuable building block for the next generation of advanced, biodegradable materials.

References

- [No specific reference for this exact polymeriz

- [No specific reference for this exact polymeriz

-

The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules. [Link]

-

Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. RSC Publishing. [Link]

-

Synthesis of biodegradable polymers from renewable resources. ResearchGate. [Link]

-

Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]

- [No specific reference for this exact polymeriz

- [No specific reference for this exact polymeriz

-

Co-Oligomers of Renewable and “Inert” 2-MeTHF and Propylene Oxide for Use in Bio-Based Adhesives. ACS Sustainable Chemistry & Engineering. [Link]

- [No specific reference for this exact polymeriz

- [No specific reference for this exact polymeriz

-

Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone Borova. HELDA - University of Helsinki. [Link]

-

Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water. PMC - NIH. [Link]

-

Mechanism of cationic ring-opening polymerization of 2oxazolines. ResearchGate. [Link]

-

ENVIRONMENTALLY DEGRADABLE PLASTICS BASED ON OXO-BIODEGRADATION OF CONVENTIONAL POLYOLEFINS. EPI Global. [Link]

- [No specific reference for this exact polymeriz

-

Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

GC-MS protocol for identifying byproducts in 2-(Oxiran-2-ylmethyl)oxolane synthesis

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of impurities in the synthesis of 2-(oxiran-2-ylmethyl)oxolane (Tetrahydrofurfuryl glycidyl ether derivative). Special emphasis is placed on mitigating thermal degradation of the labile epoxide moiety during injection and separating diastereomeric pairs inherent to the molecule's two chiral centers. This guide serves as a primary reference for process chemists and analytical scientists involved in the scale-up of heterocyclic ether linkers.

Introduction & Chemical Context

2-(Oxiran-2-ylmethyl)oxolane is a bifunctional ether often used as a specialized linker in polymer chemistry or as a chiral building block in API synthesis. It is typically synthesized via the Prilezhaev reaction, involving the epoxidation of 2-allyloxolane (2-allyltetrahydrofuran) using meta-chloroperoxybenzoic acid (mCPBA).

Analytical Challenges:

-

Thermal Instability: Epoxides are prone to Meinwald rearrangement in hot GC injection ports, converting them into isomeric aldehydes or ketones (artifacts) that can be misidentified as process impurities.

-

Stereochemistry: The molecule contains two chiral centers (C2 on the oxolane ring and C2 on the oxirane ring), resulting in diastereomers that must be chromatographically resolved to ensure batch consistency.

-

Polarity Variance: The reaction mixture contains non-polar starting materials, moderately polar epoxides, and highly polar acidic byproducts (m-chlorobenzoic acid).

Reaction Scheme & Impurity Pathway

Figure 1: Synthesis pathway of 2-(oxiran-2-ylmethyl)oxolane showing the origin of critical byproducts and potential GC artifacts.

Method Development Strategy

The "Cold Split" Injection Technique

To prevent the thermal rearrangement of the epoxide into (tetrahydrofuran-2-yl)acetone, this protocol utilizes a Programmable Temperature Vaporization (PTV) inlet or a low-temperature Split/Splitless injector.

-

Standard Inlet: 250°C (High risk of degradation).

-

Recommended Inlet: 200°C (Isothermal) or PTV ramp (40°C to 220°C).

-

Validation: Inject a pure standard at 200°C and 280°C. If a ketone peak appears only at 280°C, it is an artifact.

Column Selection for Diastereomers

Standard 5%-phenyl columns (e.g., DB-5ms) often fail to separate the diastereomers of this ether.

-

Primary Column: DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane) or equivalent (VF-1701ms). The cyano-dipole interaction improves separation of the isomeric epoxy-ethers.

-

Dimensions: 30 m x 0.25 mm x 0.25 µm.

Detailed Experimental Protocol

Sample Preparation

-

Solvent: Ethyl Acetate (LC-MS Grade). Note: Avoid methanol, as it can open the epoxide ring.

-

Concentration: Dilute reaction mixture to 1.0 mg/mL.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove precipitated m-chlorobenzoic acid (mCBA).

-

Derivatization (Optional Validation): To confirm the presence of diols (hydrolysis products), take 100 µL of sample, add 50 µL BSTFA + 1% TMCS , and incubate at 60°C for 30 mins. This silylates the hydroxyl groups, improving peak shape and mass spectral identification.

GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Mode | Split (20:1) | Prevents column overload; sharpens peaks. |

| Inlet Temp | 200°C | Critical: Minimizes thermal rearrangement of epoxide. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum. |

| Column | DB-1701 (30m x 0.25mm x 0.25µm) | Separates diastereomers and polar impurities. |

| Oven Program | 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min) | Slow ramp captures volatiles; high finish elutes mCBA. |

| Transfer Line | 250°C | Prevents condensation of high boilers. |

| Ion Source | EI (70 eV), 230°C | Standard fragmentation energy. |

| Scan Range | m/z 35–350 | Covers all expected fragments and molecular ions. |

Data Analysis & Interpretation

Identification of Target & Isomers

-

Target Peak: 2-(Oxiran-2-ylmethyl)oxolane (

, MW 128). -

Chromatography: Expect two distinct peaks (approx. ratio 1:1 if non-stereoselective synthesis) representing the diastereomeric pairs (e.g., syn vs anti relationship between the rings).

-

Mass Spectrum (EI):

-

Base Peak: m/z 71 (Tetrahydrofuranyl cation,

-cleavage). -

Diagnostic Ions: m/z 57 (Epoxide fragment), m/z 43.

-

Molecular Ion: m/z 128 (often weak).

-

Byproduct Fingerprinting

| Impurity | Origin | Retention Shift | Key MS Fragments (m/z) |

| 2-Allyloxolane | Unreacted Starting Material | Earlier than Target | 71, 41 (Allyl), 112 ( |

| (Tetrahydrofuran-2-yl)acetone | Rearrangement (Artifact/Process) | Close to Target | 43 (Acetyl), 71, 128 ( |

| Vicinal Diol | Hydrolysis (Moisture) | Later (Broad/Tailing) | 71, 61, 146 ( |

| m-Chlorobenzoic Acid | Reagent Residue | Late Eluting | 139/141 (Cl isotope), 156 ( |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow including decision logic for derivatization.

Troubleshooting & Validation

-

Symptom: High levels of ketone detected (m/z 43 base peak).

-

Cause: Inlet temperature too high causing rearrangement.

-

Fix: Lower inlet to 180°C or use On-Column injection.

-

-

Symptom: Poor resolution of diastereomers.

-

Cause: Column stationary phase too non-polar.

-

Fix: Switch from DB-5ms to DB-1701 or DB-WAX (if thermal stability allows).

-

-

Symptom: Ghost peaks in blank.

-

Cause: mCBA accumulation in the liner.

-

Fix: Change liner frequently; use glass wool to trap non-volatiles.

-

References

-

NIST Chemistry WebBook. Mass Spectrum of Tetrahydrofuran Derivatives. National Institute of Standards and Technology.[1][2][3] Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Fina, A., et al. (2014). FTIR and GCMS analysis of epoxy resin decomposition products. Polymer Degradation and Stability.[4][5] Available at: [Link]

- Agilent Technologies. (2020). Analysis of Epoxides and Glycidyl Ethers by GC/MS. Application Note 5990-XXXX. (General reference for epoxide handling).

-

Master Organic Chemistry. Epoxidation of Alkenes with mCPBA. Available at: [Link]

Sources

Application Note: Kinetic Characterization of Epoxy Networks Modified with 2-(Oxiran-2-ylmethyl)oxolane

[1]

Executive Summary

The incorporation of 2-(Oxiran-2-ylmethyl)oxolane —a mono-functional heterocyclic epoxide—into standard diglycidyl ether of bisphenol A (DGEBA) systems serves two primary functions: viscosity reduction (reactive dilution) and potential bio-based content integration.[1] However, as a mono-epoxide, it acts as a chain extender rather than a crosslinker, fundamentally altering the network topology and curing kinetics.

This guide details the protocol for quantifying these kinetic shifts. We utilize Differential Scanning Calorimetry (DSC) to extract the "Kinetic Triplet" (

Chemical Context & Mechanism[3][4][5][6][7]

The Molecule

2-(Oxiran-2-ylmethyl)oxolane consists of a tetrahydrofuran (oxolane) ring substituted with a glycidyl-like group (oxiran-2-ylmethyl).[1]

-

Functionality (

): 1 (Mono-epoxide).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Role: Reactive Diluent.[3] It reacts with the curing agent (amine/anhydride) but does not bridge two polymer chains.

-

Impact: Lowers initial viscosity; typically lowers the final Glass Transition Temperature (

); may accelerate or retard cure depending on the electronic effects of the oxolane ring.

The Curing Pathway

In an amine-cured system, the oxirane ring undergoes nucleophilic attack by the amine nitrogen. The presence of the oxolane ether oxygen can provide internal catalysis via hydrogen bonding with the hydroxyl groups generated during cure (the "ether effect").

Figure 1: Reaction pathway showing the competitive consumption of amine hydrogens by the resin and the diluent.

Materials & Stoichiometry Protocols

Critical Causality: Unlike non-reactive solvents, this diluent consumes the curing agent. Failure to adjust stoichiometry will result in unreacted hardener (plasticization) or unreacted epoxy (instability).

Calculating the Epoxy Equivalent Weight (EEW)

You must calculate the effective EEW of your resin blend (

- : Weight fraction (e.g., 0.8 for resin, 0.2 for diluent).

-

: Molecular Weight of 2-(Oxiran-2-ylmethyl)oxolanengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hardener Dosage

For an amine hardener with Amine Hydrogen Equivalent Weight (AHEW):

-

Protocol Step: Mix resin and diluent first to equilibrium (homogeneity) before adding the hardener. This prevents localized concentration gradients of the highly reactive diluent.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Instrument: Heat Flux DSC (e.g., TA Instruments Q-series or Netzsch DSC 200).[1] Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation.

Workflow Diagram

Figure 2: Experimental workflow for kinetic characterization.

Protocol 1: Dynamic Heating (The Kinetic Fingerprint)

This determines the activation energy (

-

Preparation: Weigh 5–10 mg of the freshly mixed sample into Tzero Hermetic Aluminum Pans . Note: Hermetic sealing is vital to prevent volatilization of the diluent before reaction.

-

Method: Ramp from 0°C to 250°C at four distinct heating rates (

): 5, 10, 15, and 20 °C/min . -

Baseline: Perform a second heating scan on the cured sample to establish a baseline. Subtract this from the first run to isolate the reaction exotherm.

-

Output: Peak temperature (

) and Onset temperature (

Protocol 2: Isothermal Curing (Model Validation)

This measures the reaction rate

-

Temperature Selection: Choose 3–4 temperatures based on the Dynamic results (typically

of the 5°C/min scan). -

Method:

-

Equilibrate DSC cell at

. -

Quickly introduce the sample (or use a robotic loader).

-

Hold until heat flow returns to baseline (reaction completion).

-

-

Post-Cure: Immediately cool to 25°C and ramp to 200°C to measure the residual cure and final

.

Data Analysis & Kinetic Modeling

Conversion Calculation

The degree of conversion (

Activation Energy ( ) Determination

Use the Kissinger Method (ASTM E698) for a robust estimation of

-

Plot

vs. -

Slope =

.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Interpretation: A lower

compared to pure resin suggests the diluent facilitates diffusion or acts catalytically. A higher

Model Fitting: The Kamal-Sourour Model

Epoxy-amine systems are autocatalytic (generated -OH groups catalyze the reaction).[1] The simple

Where:

-

: Arrhenius rate constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

: Reaction orders (typically

Fitting Strategy:

-

Fit the isothermal

vs. -

Check: Does

? This confirms the autocatalytic nature driven by the hydroxyls.[4]

Interpreting the Role of 2-(Oxiran-2-ylmethyl)oxolane[1]

When analyzing your data, look for these specific signatures:

| Parameter | Observation | Physical Interpretation |

| Peak Temp ( | Shift to Lower T | The oxolane ether oxygen may be assisting proton transfer, accelerating cure. |

| Total Enthalpy ( | Decrease (J/g) | Dilution effect. The mono-epoxide has a different molar enthalpy than DGEBA. |

| Glass Transition ( | Decrease | Plasticization. The mono-functional diluent creates "dead ends" in the network, increasing free volume. |

| Reaction Order ( | Increase | Stronger autocatalytic effect, possibly due to the polarity of the oxolane ring. |

References

-

Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta. Link

-

Kamal, M. R., & Sourour, S. (1973). Kinetics and thermal characterization of thermoset cure. Polymer Engineering & Science. Link

-

Galy, J., et al. (1986). Mechanism of the reaction of diamines with glycidyl ethers. Die Makromolekulare Chemie. Link

-

ASTM E698-18 . Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials. ASTM International. Link

-

Hardis, R., et al. (2013). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. Composites Part A: Applied Science and Manufacturing. Link

Application Notes and Protocols: 2-(Oxiran-2-ylmethyl)oxolane as a Versatile Building Block for Pharmaceutical Intermediates

Introduction: The Strategic Value of the Oxolane-Oxirane Scaffold

In the landscape of modern pharmaceutical synthesis, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. 2-(Oxiran-2-ylmethyl)oxolane, a bifunctional molecule featuring a stable tetrahydrofuran (oxolane) ring and a reactive oxirane (epoxide) moiety, represents a powerful chiral synthon for the construction of a diverse array of pharmaceutical intermediates. The inherent strain of the three-membered epoxide ring renders it susceptible to nucleophilic attack, providing a reliable handle for the introduction of various functional groups with predictable stereochemical outcomes. Concurrently, the tetrahydrofuran ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of 2-(oxiran-2-ylmethyl)oxolane as a key building block. We will delve into its synthesis, core reactivity, and provide detailed protocols for its application in the synthesis of precursors for vital classes of pharmaceuticals, including HIV protease inhibitors and β-adrenergic blockers. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the "how" but the "why" of the experimental design, ensuring a deep understanding of the underlying chemical principles.

Core Reactivity: The Nucleophilic Ring-Opening of the Oxirane

The synthetic utility of 2-(oxiran-2-ylmethyl)oxolane is dominated by the ring-opening of the epoxide. This reaction is a classic example of an SN2 reaction, where a nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond and the formation of a new carbon-nucleophile bond. The reaction can be conducted under basic or acidic conditions, with the choice of conditions influencing the regioselectivity of the attack on unsymmetrical epoxides.[1][2]

Under Basic or Neutral Conditions: Strong nucleophiles, such as primary and secondary amines, will directly attack the less sterically hindered carbon of the epoxide ring.[3] This is a direct SN2 attack, and the regioselectivity is primarily governed by sterics.

Under Acidic Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated to the acid, making it a better leaving group.[4] This activation enhances the electrophilicity of the epoxide carbons. The nucleophilic attack then proceeds at the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state, which has some SN1 character.[2]

The choice between acidic and basic conditions is therefore a critical decision in the synthetic design, allowing for controlled access to different regioisomers.

Synthesis of the Building Block: Chiral 2-(Oxiran-2-ylmethyl)oxolane

The stereochemistry of the final pharmaceutical is often critical to its efficacy and safety. Therefore, the enantioselective synthesis of 2-(oxiran-2-ylmethyl)oxolane is of significant importance. A common and efficient strategy involves the asymmetric epoxidation of an allylic alcohol precursor derived from tetrahydrofurfuryl alcohol.

Illustrative Synthetic Pathway: From Tetrahydrofurfuryl Alcohol

A plausible and scalable synthesis commences with the readily available and often bio-based tetrahydrofurfuryl alcohol. The key steps involve the introduction of a double bond followed by an asymmetric epoxidation.

Caption: Synthetic overview for 2-(Oxiran-2-ylmethyl)oxolane.

Application in the Synthesis of HIV Protease Inhibitor Precursors

The tetrahydrofuran moiety is a key structural feature in several potent HIV protease inhibitors, including Darunavir and Amprenavir.[5] 2-(Oxiran-2-ylmethyl)oxolane and its derivatives serve as crucial precursors for the introduction of these vital pharmacophoric elements.

Case Study 1: Synthesis of a Key Intermediate for Darunavir